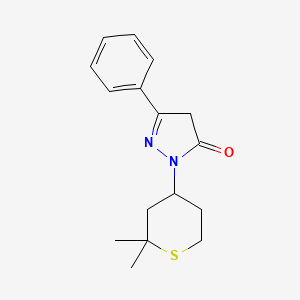![molecular formula C17H15ClN4O2 B12924394 Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate CAS No. 67397-27-7](/img/structure/B12924394.png)
Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate is an organic compound that belongs to the class of carbamates It features a complex structure with an indole core, a diazenyl group, and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where the amino group of the indole is converted to a diazonium salt, followed by coupling with a chlorophenyl compound.
Carbamoylation: The final step involves the reaction of the diazenyl-indole intermediate with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can serve as a probe to study biological processes involving carbamate and diazenyl functionalities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate depends on its specific application:
Biological Activity: If used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors. The diazenyl group can act as a bioisostere for azo compounds, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Ethyl (2-((4-bromophenyl)diazenyl)-1H-indol-3-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2-((4-methylphenyl)diazenyl)-1H-indol-3-yl)carbamate: Similar structure but with a methyl group instead of chlorine.
Ethyl (2-((4-nitrophenyl)diazenyl)-1H-indol-3-yl)carbamate: Similar structure but with a nitro group instead of chlorine.
Uniqueness: Ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
67397-27-7 |
|---|---|
Molecular Formula |
C17H15ClN4O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
ethyl N-[2-[(4-chlorophenyl)diazenyl]-1H-indol-3-yl]carbamate |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-24-17(23)20-15-13-5-3-4-6-14(13)19-16(15)22-21-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3,(H,20,23) |
InChI Key |
KUZJTTTXPCKHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(NC2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


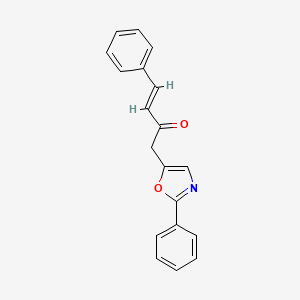
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)

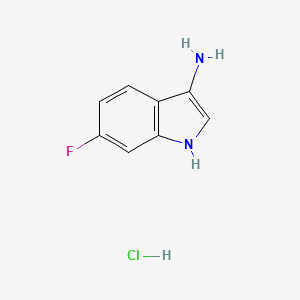
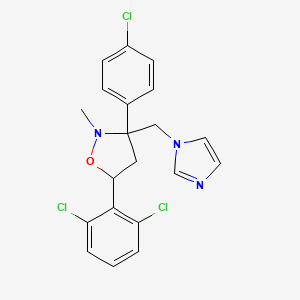
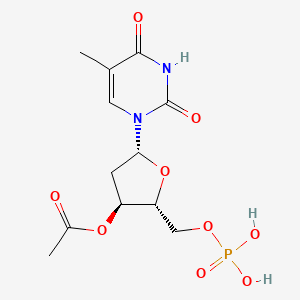
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
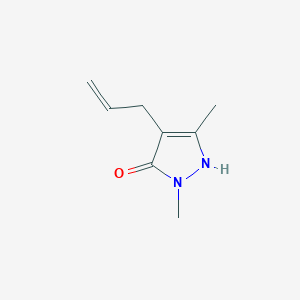

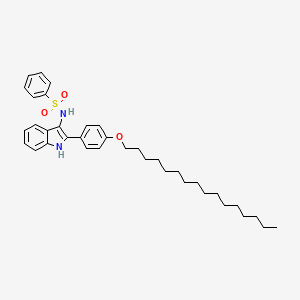
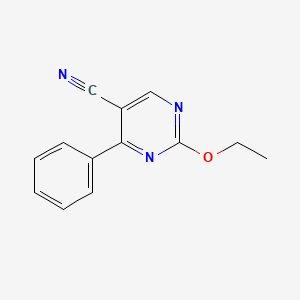
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
